Ethyl 2-acetyl-3-(dimethylamino)acrylate

Description

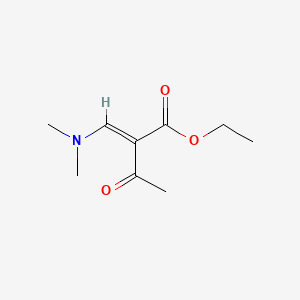

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 51145-57-4

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Synonyms: Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate, Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate .

Physical Properties :

- Appearance : Light yellow to brown clear liquid .

- Boiling Point : 154°C at 3 mmHg (vacuum) ; 246.3°C at 760 mmHg (calculated) .

- Density : 1.038 g/cm³ .

- Purity : >95% (GC) commercially available .

Applications :

Primarily used as a synthetic intermediate in organic chemistry, particularly in heterocyclic compound synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) | C₉H₁₅NO₃ | 185.22 | Acetyl, dimethylamino, acrylate ester |

| Ethyl 2-cyano-3-(dimethylamino)acrylate (16849-87-9) | C₈H₁₂N₂O₂ | 168.20 | Cyano, dimethylamino, acrylate ester |

| 2-(Dimethylamino)ethyl methacrylate (2867-47-2) | C₈H₁₅NO₂ | 157.21 | Methacrylate, dimethylaminoethyl |

| 2-(Dimethylamino)ethyl acrylate (2439-35-2) | C₇H₁₃NO₂ | 143.19 | Acrylate, dimethylaminoethyl |

| Ethyl 3-(dimethylamino)acrylate (626-34-6) | C₇H₁₃NO₂ | 143.19 | Acrylate, dimethylamino |

| Ethyl 4-(dimethylamino)benzoate (N/A) | C₁₁H₁₅NO₂ | 193.24 | Benzoate, dimethylamino |

Reactivity and Application Differences

- This compound: The acetyl group enhances reactivity in Knoevenagel condensations and cyclization reactions, making it valuable for synthesizing heterocycles (e.g., pyridines, pyrroles) . Compared to Ethyl 3-(dimethylamino)acrylate, the acetyl substituent increases steric hindrance but provides additional sites for nucleophilic attack .

- Ethyl 4-(dimethylamino)benzoate: Demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(Dimethylamino)ethyl methacrylate, achieving superior polymerization conversion rates . Less influenced by additives like diphenyliodonium hexafluorophosphate (DPI), indicating stable electron-donor properties .

- 2-(Dimethylamino)ethyl acrylate: Widely used in polymer chemistry (e.g., cationic polymers for water treatment) . Reactivity in resins improves with DPI, but its conversion efficiency is lower than Ethyl 4-(dimethylamino)benzoate .

Key Research Findings

Resin Performance: Resins containing Ethyl 4-(dimethylamino)benzoate exhibit 15–20% higher degrees of conversion than those with 2-(Dimethylamino)ethyl methacrylate. Optimal CQ/amine ratios (1:2) further enhance mechanical properties . DPI enhances the reactivity of 2-(Dimethylamino)ethyl methacrylate but has minimal effect on Ethyl 4-(dimethylamino)benzoate .

Environmental Persistence: 2-(Dimethylamino)ethyl acrylate hydrolyzes rapidly in environmental conditions (half-life ≤12.5 h at pH 7), reducing persistence . In contrast, this compound’s environmental fate remains understudied.

Synthetic Utility: this compound’s acetyl group facilitates β-ketoester chemistry, enabling applications in multicomponent reactions inaccessible to simpler dimethylamino acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.